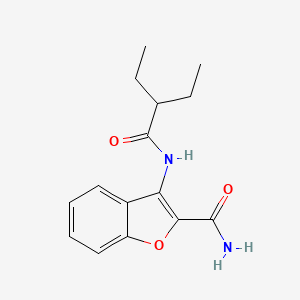

3-(2-Ethylbutanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-9(4-2)15(19)17-12-10-7-5-6-8-11(10)20-13(12)14(16)18/h5-9H,3-4H2,1-2H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALQYZDYQHDZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route involves the following steps:

8-Aminoquinoline Installation: This step involves the installation of the 8-aminoquinoline directing group onto the benzofuran scaffold.

C–H Arylation: Palladium-catalyzed C–H arylation is used to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

Chemical Reactions Analysis

3-(2-Ethylbutanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common reagents and conditions used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Properties : Research indicates that 3-(2-Ethylbutanamido)benzofuran-2-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The compound's mechanism of action involves interaction with specific molecular targets that modulate cell signaling pathways associated with cancer proliferation.

- Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies using agar diffusion tests have illustrated effective inhibition zones, suggesting its potential as an antimicrobial agent .

- Neuroprotective Effects : Benzofuran derivatives, including this compound, have been studied for their neuroprotective effects. They may modulate GABAergic neurotransmission, offering potential therapeutic benefits for conditions like epilepsy and anxiety disorders .

Material Science

- Development of New Materials : The unique structural characteristics of this compound make it suitable for use in developing new materials with specific chemical properties. Its application extends to various industrial processes where benzofuran derivatives are utilized as intermediates or building blocks for more complex compounds .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core allows the compound to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran-2-carboxamide Derivatives

Structural and Functional Variations

7-Methoxy-N-(Substituted Phenyl)benzofuran-2-carboxamide Derivatives

- Key Features : These derivatives, studied for antioxidant activity, feature a methoxy group at the 7-position of the benzofuran ring and substituted phenyl groups at the carboxamide position .

- Comparison: Unlike 3-(2-ethylbutanamido)benzofuran-2-carboxamide, these compounds lack the 3-position ethylbutanamido substituent. 25 in ).

Tacrine–Benzofuran Hybrids (e.g., Compounds 13–21)

- Key Features: Designed as multi-target Alzheimer’s disease candidates, these hybrids integrate a tacrine moiety (a cholinesterase inhibitor) via alkylamino linkers to the benzofuran-2-carboxamide core .

- Comparison : The tacrine hybrids exhibit dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, absent in this compound. Their synthesis yields (40–79%) and structural complexity (e.g., compound 21’s hydroxy group at the 7-position) highlight divergent design strategies .

Vilazodone Intermediate (5-(Piperazin-1-yl)benzofuran-2-carboxamide)

- Key Features : This intermediate, used in synthesizing the antidepressant vilazodone, substitutes the benzofuran core with a piperazine ring at the 5-position .

- Comparison : The polar piperazine group enhances water solubility and serotonin reuptake inhibition (SERT), contrasting with the lipophilic 2-ethylbutanamido group in the target compound. Vilazodone’s molecular weight (245.28 g/mol) is significantly lower, influencing pharmacokinetics .

Abexinostat (3-((Dimethylamino)methyl)-N-(2-(4-(hydroxycarbamoyl)phenoxy)ethyl)benzofuran-2-carboxamide)

- Key Features: Abexinostat, a histone deacetylase (HDAC) inhibitor, includes a dimethylaminomethyl group at the 3-position and a phenoxyethyl-hydroxamate chain .

- Comparison: The hydroxamate moiety enables HDAC binding, while the dimethylaminomethyl group enhances cellular permeability. These features contrast with the 2-ethylbutanamido group, suggesting distinct target engagement mechanisms .

IDO1 Inhibitor (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide)

- Key Features : This compound, an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, incorporates a benzimidazole-linked benzyl group .

- Comparison : The bulky benzimidazole substituent likely facilitates IDO1 active-site binding, unlike the smaller 2-ethylbutanamido group. Its lower synthesis yield (37%) reflects synthetic challenges absent in the target compound’s straightforward synthesis (>95% purity) .

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Structural Highlights |

|---|---|---|---|---|

| This compound | 3-(2-Ethylbutanamido), N-(2-ethoxyphenyl) | 394.47 | R&D (unspecified) | Lipophilic side chain, ethoxyphenyl group |

| 7-Methoxy-N-(substituted phenyl) derivatives | 7-Methoxy, substituted phenyl | ~300–350 (estimated) | Antioxidant activity | Electron-donating methoxy group, variable phenyl substituents |

| Tacrine–benzofuran hybrids | N-Alkyl-tacrine, hydroxy/propyl linkers | ~450–500 (estimated) | Alzheimer’s disease | Dual AChE/BuChE inhibition, multi-target design |

| Vilazodone intermediate | 5-(Piperazin-1-yl) | 245.28 | Antidepressant synthesis | Polar piperazine ring, SERT/5-HT1A receptor interaction |

| Abexinostat | 3-(Dimethylaminomethyl), phenoxyethyl-hydroxamate | 452.52 (calculated) | HDAC inhibition (cancer) | Hydroxamate for enzyme binding, charged dimethylaminomethyl group |

| IDO1 inhibitor | N-(Benzimidazole-benzyl) | ~400 (estimated) | Cancer immunotherapy | Bulky benzimidazole substituent, aromatic stacking interactions |

Biological Activity

3-(2-Ethylbutanamido)benzofuran-2-carboxamide is a compound from the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

Overview of the Compound

- Chemical Structure : The compound features a benzofuran core, which is known for its presence in many biologically active natural products. The specific structure includes an ethylbutanamido group attached to a carboxamide functional group at the 2-position of the benzofuran ring.

- IUPAC Name : 3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide.

Synthesis Methods

The synthesis of this compound can be achieved through:

- C–H Arylation : Utilizing palladium-catalyzed reactions to introduce aryl groups.

- Transamidation Chemistry : A one-pot, two-step process that allows for the modification of the benzofuran scaffold.

These methods enable the efficient production of this compound and its derivatives, facilitating further biological testing and applications in drug design .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation. Notably, it has been reported to inhibit the proliferation of cancer cells by interfering with cell cycle progression and promoting apoptotic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Its benzofuran core allows for versatile interactions, which may include:

- Histamine Receptor Modulation : Similar compounds have been identified as antagonists or inverse agonists at histamine receptors, suggesting a possible mechanism through which this compound could exert its effects .

- Inhibition of Amyloid Aggregation : Related studies on benzofuran derivatives indicate potential neuroprotective effects against amyloid-beta aggregation, which is relevant in Alzheimer's disease research .

Case Studies and Research Findings

A selection of case studies highlights the efficacy and potential applications of this compound:

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | H2SO4, 80°C, 12h | 65-70% | |

| Transamidation | DMF, 100°C, 6h | 50-55% |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Rigorous characterization requires:

- NMR Spectroscopy : Confirm structural integrity via 1H/13C NMR, focusing on benzofuran ring protons (δ 6.8–7.5 ppm) and amide NH signals (δ 8.0–8.5 ppm).

- HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients.

- Melting Point Analysis : Compare observed mp (e.g., 257–260°C for related derivatives) with literature values to confirm crystallinity .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

To optimize bioactivity:

Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., replacing 2-ethylbutanamido with cyclopropanecarboxamido) to assess hydrophobic interactions.

Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding motifs, such as the benzofuran carbonyl and amide groups.

Biological Assays : Test derivatives against target enzymes (e.g., kinases) under standardized IC50 protocols to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.